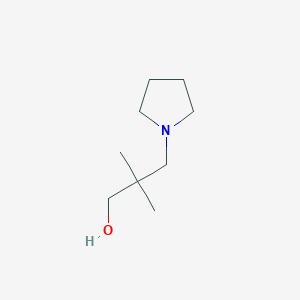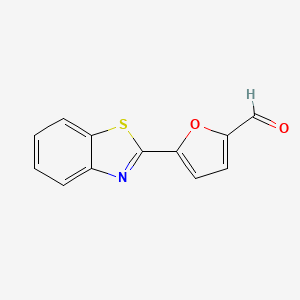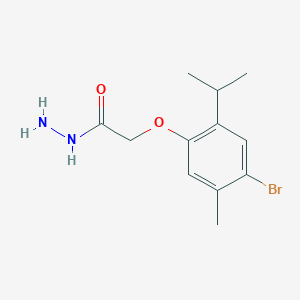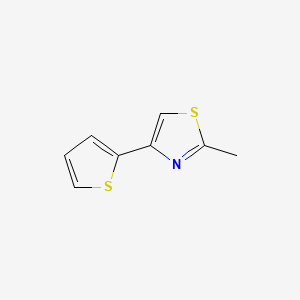
2,2-二甲基-3-(吡咯烷-1-基)丙醇
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives is well-documented in the provided papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry with high yields . Similarly, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized for biological testing against Trypanosoma cruzi . These methods could potentially be adapted for the synthesis of "2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and mass spectroscopy . Density functional theory (DFT) calculations were used to evaluate the formation and properties of these compounds, providing insights into their molecular conformations and stability.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol". However, the reactivity of similar pyrrolidine derivatives has been analyzed using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices . These studies help identify reactive sites within the molecules, which is crucial for understanding their chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular interactions. For example, the vibrational analysis of some derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers was calculated using DFT, which is significant for understanding the stability of these compounds. Additionally, topological parameters at bond critical points (BCPs) were analyzed to determine the strength and nature of various intra- and intermolecular interactions .
科学研究应用
有机催化
- 催化应用: 已经确定2,2-二甲基-3-(吡咯烷-1-基)丙醇衍生物作为不对称Michael加成反应的有效有机催化剂,提供良好至高产率和优异的对映选择性 (Cui Yan-fang, 2008)。
分子相互作用和溶剂效应
- 分子相互作用研究: 该化合物已在低级烷醇混合物中进行研究,揭示了分子种类和相互作用的见解,这些对于了解其在不同溶剂中的行为至关重要 (J. S. Yadav, D. Sharma, & V. Sharma, 2009)。
化学合成和衍生物
- 合成应用: 它作为各种化学合成的起始物质,展示了在生成结构多样化化合物库方面的多功能性 (G. Roman, 2013)。
- 复合物的合成: 研究还集中在从2,2-二甲基-3-(吡咯烷-1-基)丙醇衍生物合成复合物,可能应用于抗菌研究和材料科学等领域 (M. Babu, B. U. Rao, V. Krishna, S. Mustafa, & G. N. Rao, 2017)。
光谱学和结构分析
- 光谱分析: 该化合物的结构和性质已经通过光谱方法进行了广泛研究,为进一步研究和应用开发提供了必要的数据 (F. H. Tukhvatullin, B. G. Hudayberdiev, A. Jumabaev, H. Hushvaktov, & A. Absanov, 2010)。
催化应用
- 催化研究: 该化合物已在催化的背景下进行了研究,特别是在氢化等反应中,展示了其作为催化剂或催化剂前体的潜力 (Tang Lin-sheng, 2008)。
安全和危害
属性
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,8-11)7-10-5-3-4-6-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMCBIZTDPCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296187 | |
| Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
CAS RN |
39067-46-4 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 108214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)






![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)
